1,1,1-Trichloro-4-methylpent-4-en-2-ol

Overview

Description

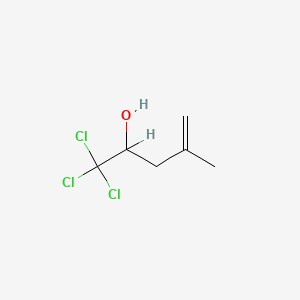

1,1,1-Trichloro-4-methylpent-4-en-2-ol is a useful research compound. Its molecular formula is C6H9Cl3O and its molecular weight is 203.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 1,1,1-Trichloro-4-methylpent-4-en-2-ol can be achieved through various methods, often involving acylation and hydrolysis processes. It has been noted for its role in producing trihalo compounds that can undergo further chemical transformations.

Intermediate in Agrochemical Synthesis

This compound is utilized as an intermediate in the synthesis of pyrethroid insecticides such as permethrin. These compounds are crucial for pest control due to their effectiveness and relatively low toxicity to mammals compared to older insecticides .

Development of Anticancer Agents

Recent studies have highlighted the potential of this compound in developing new anticancer agents. For instance, its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting tumor growth .

Electrochemical Applications

The compound has been explored for its electrochemical properties, particularly in the anodic oxidation processes where it acts as a precursor for generating reactive intermediates that can be employed in further synthetic applications .

Antimicrobial Studies

Research indicates that derivatives of this compound exhibit antimicrobial activity against resistant bacterial strains. This property positions it as a candidate for developing new antimicrobial agents.

Data Tables

Case Study 1: Anticancer Activity

Objective : Evaluate the anticancer effects of derivatives derived from this compound on breast cancer models.

Results : The study demonstrated significant apoptosis induction in cancer cells with minimal cytotoxic effects on normal cells. This suggests potential therapeutic applications in targeted cancer therapies.

Case Study 2: Synthesis of Pyrethroids

Objective : Investigate the use of this compound in synthesizing pyrethroid insecticides.

Results : The compound was successfully utilized as an intermediate leading to high yields of active insecticides with effective pest control capabilities.

Properties

CAS No. |

25308-82-1 |

|---|---|

Molecular Formula |

C6H9Cl3O |

Molecular Weight |

203.5 g/mol |

IUPAC Name |

1,1,1-trichloro-4-methylpent-4-en-2-ol |

InChI |

InChI=1S/C6H9Cl3O/c1-4(2)3-5(10)6(7,8)9/h5,10H,1,3H2,2H3 |

InChI Key |

LWWJZSNCITZYEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.